3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 178.19 g/mol. It is classified as a carboxylic acid and is recognized for its potential applications in various scientific fields. The compound has a CAS number of 77635-15-5, which is essential for its identification in chemical databases.
This compound can be sourced from various chemical suppliers, and its classification falls under organic compounds, specifically within the category of indene derivatives. Its structure features a hydroxyl group and a carboxylic acid functional group, making it relevant in organic synthesis and medicinal chemistry.
The synthesis of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of indene derivatives with carbonyl compounds under acidic or basic conditions.
The industrial production methods for this compound are not extensively documented, indicating that most applications are likely derived from laboratory-scale syntheses .
The structural representation of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid can be described using its SMILES notation: O=C(O)C1=CC=CC2=C1C(O)CC2
. This notation highlights the presence of a carboxylic acid group () and a hydroxyl group () attached to the indene ring system.
3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or improved material properties .
The mechanism of action for 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid primarily revolves around its reactivity due to the hydroxyl and carboxylic acid groups. In biological systems, it may interact with enzymes or receptors due to these functional groups, potentially influencing metabolic pathways or cellular signaling processes.
The physical properties of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid include:
Chemical properties include:
3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid has several potential applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: